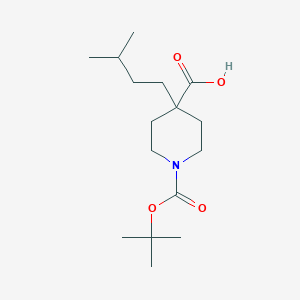
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid
描述
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H29NO4 and its molecular weight is 299.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid, also known as Boc-4-(3-methylbutyl)piperidine-4-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-13-4
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-methylbutyl side chain.
The biological activity of this compound is primarily attributed to its structural properties, which allow it to serve as a rigid backbone in peptide synthesis. This rigidity can enhance the stability and biological activity of peptides, particularly in the context of designing metal-ligating peptides that exhibit enhanced protease resistance and improved structural integrity in biological systems .
In Vitro Studies
Research indicates that compounds similar to this compound can stabilize helical structures in peptides, which is crucial for their biological function. For instance, studies have shown that introducing such rigid backbones can significantly improve the stability and activity of peptides against enzymatic degradation .
Anticancer Potential
Recent investigations have explored the potential anticancer properties of metal complexes conjugated with this compound. These studies suggest that the incorporation of metal-ligating peptides can enhance binding affinities towards specific cancer cell receptors, which may lead to increased cytotoxicity against tumor cells . However, the overall cytotoxic effects of these conjugates have been variable, necessitating further research to optimize their efficacy .
Case Studies
| Study | Findings |
|---|---|
| Albrecht & Stortz (2005) | Demonstrated that rigid peptide structures improve stability and protease resistance. |
| Wang et al. (2008) | Investigated the use of metal-ligating peptides for enhanced biological activity. |
| Che et al. (2020) | Reported on the synthesis of ruthenium complexes linked to piperidine derivatives showing potential anticancer activity. |
Structure-Activity Relationship (SAR)
The SAR of this compound suggests that modifications to the piperidine ring or side chains can significantly influence its biological activity. For example, variations in the length and branching of alkyl groups may alter binding affinities and stability in biological environments .
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C16H29NO4
- Molecular Weight : 299.41 g/mol
- CAS Number : 1408788-27-1
The compound's structure allows it to act as a versatile intermediate in the synthesis of various bioactive molecules. The Boc group serves as a protective group for amines, facilitating selective reactions without unwanted side reactions.
Synthetic Applications
- Intermediate in Drug Synthesis
- Peptide Synthesis
- Synthesis of Complex Molecules
Case Study 1: Synthesis of Piperidine Derivatives
In a study focused on synthesizing novel piperidine derivatives, researchers utilized this compound as a key starting material. The reaction conditions involved coupling with various electrophiles, yielding compounds with enhanced biological activity against specific cancer cell lines. The study highlighted the efficiency of using the Boc-protected piperidine in achieving high yields and selectivity .
Case Study 2: Development of Antiviral Agents
Another significant application was reported in the development of antiviral agents where Boc-piperidine served as an essential intermediate. The synthetic route involved multiple steps, including deprotection and cyclization processes that ultimately led to the formation of potent antiviral compounds. These compounds demonstrated promising activity against viral infections in preliminary assays .
属性
IUPAC Name |
4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCVIAGOXZQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















